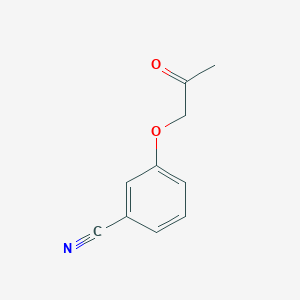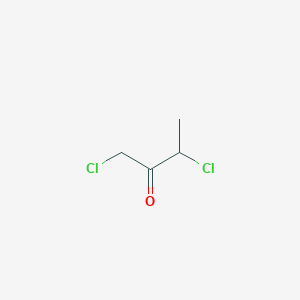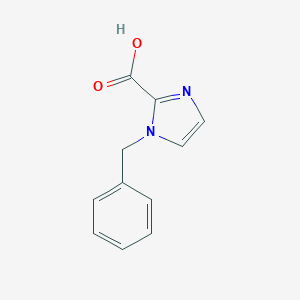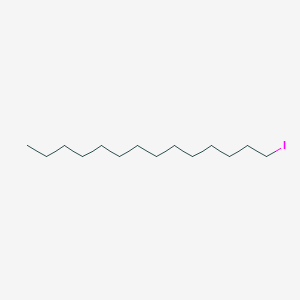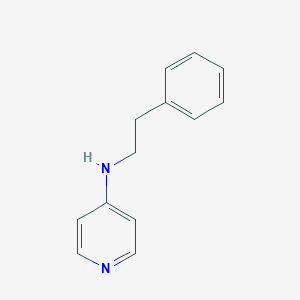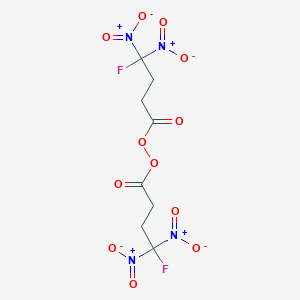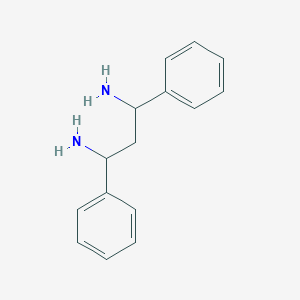
1,3-Diphenylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenylpropane-1,3-diamine (DPPD) is a chemical compound that is widely used in the field of chemistry and biochemistry. It is a white crystalline powder that is soluble in water and organic solvents. DPPD is commonly used as an antioxidant in various industries, including the food, cosmetics, and polymer industries.
作用機序
The mechanism of action of 1,3-Diphenylpropane-1,3-diamine is based on its ability to scavenge free radicals. Free radicals are highly reactive molecules that can damage cells and tissues by oxidizing cellular components such as lipids, proteins, and DNA. 1,3-Diphenylpropane-1,3-diamine can neutralize free radicals by donating hydrogen atoms to the radical species, which converts them into stable molecules.
Biochemical and Physiological Effects
1,3-Diphenylpropane-1,3-diamine has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in cells, tissues, and organs. 1,3-Diphenylpropane-1,3-diamine has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 1,3-Diphenylpropane-1,3-diamine has been shown to have neuroprotective properties and can protect against neuronal damage induced by oxidative stress.
実験室実験の利点と制限
1,3-Diphenylpropane-1,3-diamine is a widely used antioxidant in various industries, including the food, cosmetics, and polymer industries. It is a well-established compound, and its synthesis method is well-known. 1,3-Diphenylpropane-1,3-diamine has been extensively studied for its antioxidant properties, and its mechanism of action is well-understood. However, there are some limitations associated with the use of 1,3-Diphenylpropane-1,3-diamine in lab experiments. 1,3-Diphenylpropane-1,3-diamine is a highly reactive compound and can interact with other compounds in the experimental system, which can complicate the interpretation of results. In addition, 1,3-Diphenylpropane-1,3-diamine can interfere with some assays, which can affect the accuracy of the results.
将来の方向性
There are several future directions for the study of 1,3-Diphenylpropane-1,3-diamine. One area of research is the development of new synthetic methods for 1,3-Diphenylpropane-1,3-diamine that are more efficient and environmentally friendly. Another area of research is the study of the potential use of 1,3-Diphenylpropane-1,3-diamine in the treatment of various diseases, including cancer and neurodegenerative diseases. In addition, there is a need for further studies to understand the interaction of 1,3-Diphenylpropane-1,3-diamine with other compounds in the experimental system and to develop new assays that are not affected by 1,3-Diphenylpropane-1,3-diamine interference.
Conclusion
In conclusion, 1,3-Diphenylpropane-1,3-diamine (1,3-Diphenylpropane-1,3-diamine) is a well-established antioxidant that has been extensively studied for its radical scavenging properties. 1,3-Diphenylpropane-1,3-diamine has been used in various industries, including the food, cosmetics, and polymer industries, to prevent oxidative degradation of products. 1,3-Diphenylpropane-1,3-diamine has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. There are several future directions for the study of 1,3-Diphenylpropane-1,3-diamine, including the development of new synthetic methods and the study of its potential use in the treatment of diseases.
科学的研究の応用
1,3-Diphenylpropane-1,3-diamine has been extensively studied for its antioxidant properties. It has been shown to have a high radical scavenging activity and can protect against oxidative stress-induced damage. 1,3-Diphenylpropane-1,3-diamine has been used in various industries, including the food, cosmetics, and polymer industries, to prevent oxidative degradation of products. In addition, 1,3-Diphenylpropane-1,3-diamine has been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases.
特性
CAS番号 |
19293-52-8 |
|---|---|
製品名 |
1,3-Diphenylpropane-1,3-diamine |
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC名 |
1,3-diphenylpropane-1,3-diamine |
InChI |
InChI=1S/C15H18N2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-15H,11,16-17H2 |
InChIキー |
ILDQIFPNBGCLRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N)N |
正規SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N)N |
その他のCAS番号 |
19293-52-8 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


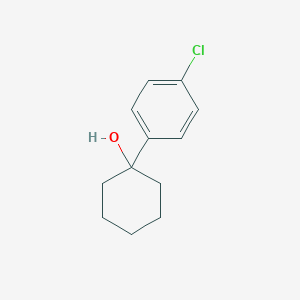

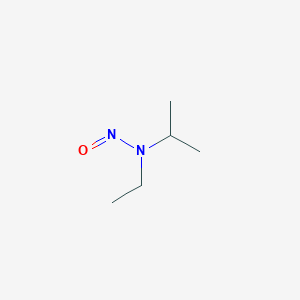

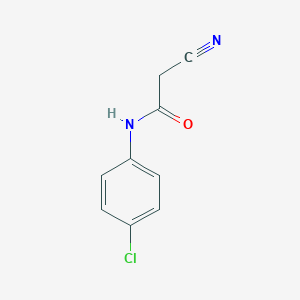
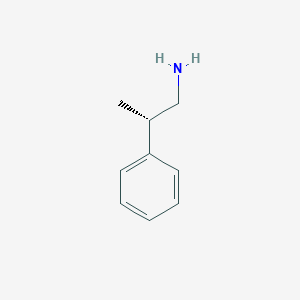
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
